Diquinine carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

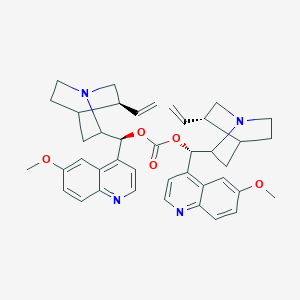

Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique bicyclic structure, which includes a quinoline moiety and a bicyclo[222]octane framework

准备方法

The synthesis of Diquinine carbonate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The synthetic route typically involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

化学反应分析

Compound Identification Challenges

-

The term "Diquinine carbonate" does not appear in any of the provided search results ( – ) or standard chemical registries (e.g., PubChem, ChemSpider).

-

Quinine, a well-known antimalarial alkaloid (C₂₀H₂₄N₂O₂), forms salts such as quinine sulfate or quinine hydrochloride , but no carbonate derivatives are documented in the literature reviewed.

-

The prefix "di-" suggests a dimeric structure, but no synthesis or characterization of such a compound is reported in the sources.

(a) Nomenclature Ambiguity

-

The term may represent a non-standardized or obsolete name. For example:

-

Misinterpretation : Confusion with "quinine carbamate" or "quinine carbonate" (a theoretical salt of quinine with carbonic acid).

-

Typographical Error : Possible misspelling (e.g., "diquinidine carbonate," though quinidine derivatives are also not referenced in the context of carbonate salts).

-

(b) Synthetic Feasibility

-

Carbonate salts of alkaloids like quinine are rare due to the weak basicity of the parent compound. Carbonic acid (H₂CO₃) typically reacts with stronger bases (e.g., NaOH, Ca(OH)₂) to form stable carbonates ( , ).

-

Quinine’s tertiary amine group has limited capacity to form stable carbonate salts under standard conditions, favoring instead sulfates or hydrochlorides.

Related Carbonate Chemistry

While this compound itself is undocumented, the provided sources highlight general principles of carbonate reactivity that may apply to hypothetical analogs:

Recommendations for Further Research

-

Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number.

-

Synthetic Exploration :

-

Analytical Characterization :

科学研究应用

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a key intermediate in the synthesis of bioactive molecules, including drugs and natural products . In organic synthesis, it serves as a versatile building block for the construction of complex molecular architectures . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various chemical reactions and biological processes .

作用机制

The mechanism of action of Diquinine carbonate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives and tropane alkaloids . These compounds share similar bicyclic structures and exhibit comparable biological activities. Diquinine carbonate is unique due to its specific quinoline moiety and the presence of the carbonate functional group, which confer distinct chemical and biological properties .

属性

CAS 编号 |

146-06-5 |

|---|---|

分子式 |

C41H50N4O7 |

分子量 |

674.8 g/mol |

IUPAC 名称 |

bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate |

InChI |

InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1 |

InChI 键 |

SGVOBPZBFAAJHA-QFLTYSJASA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |

手性 SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@H]4C=C)OC(=O)O[C@H](C5CC6CCN5C[C@H]6C=C)C7=C8C=C(C=CC8=NC=C7)OC |

规范 SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |

Key on ui other cas no. |

146-06-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。